2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide is a chemical compound with a complex structure that includes a chloro group, an ethyl group, a methyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-ethyl-6-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to form the corresponding chloro compound.
Fluorination: The chloro compound is then fluorinated to introduce the fluorine atom.
Amidation: Finally, the fluorinated compound undergoes amidation with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)-N-methoxymethyl-acetamide
- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-3-11-7-4-6-10(2)15(11)19-16(20)14-12(17)8-5-9-13(14)18/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERODHYODBFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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